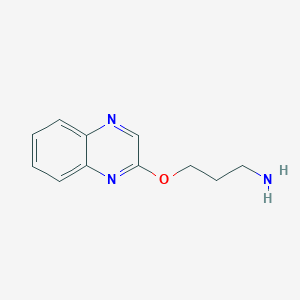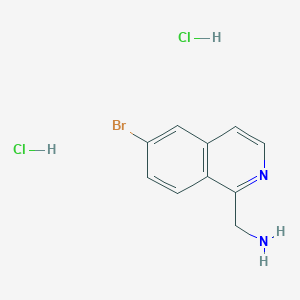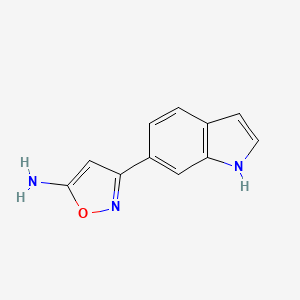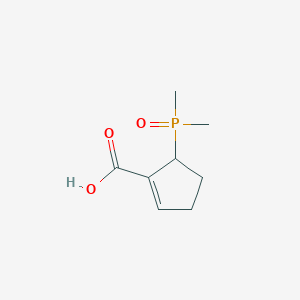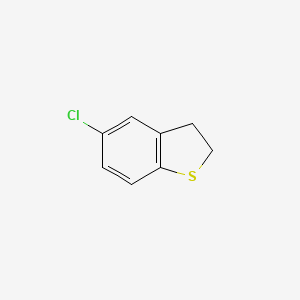
5-Chloro-2,3-dihydro-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,3-dihydro-1-benzothiophene: is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring, with a chlorine atom attached at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydro-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate the cyclization.
Solvent: Non-polar solvents like dichloromethane or chloroform.
Catalyst: Aluminum chloride or other Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability. The process typically includes:
Raw Materials: High-purity starting materials to minimize impurities.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
5-Chloro-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different substituents at the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated or nitrated derivatives.
科学的研究の応用
5-Chloro-2,3-dihydro-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 5-Chloro-2,3-dihydro-1-benzothiophene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or activating their function.
Signal Transduction: It can influence signal transduction pathways, affecting cellular processes.
類似化合物との比較
5-Chloro-2,3-dihydro-1-benzothiophene can be compared with other benzothiophene derivatives:
2,3-Dihydro-1-benzothiophene: Lacks the chlorine substituent, leading to different reactivity and applications.
5-Bromo-2,3-dihydro-1-benzothiophene: Similar structure but with a bromine atom, which may alter its chemical and biological properties.
5-Methyl-2,3-dihydro-1-benzothiophene: Contains a methyl group instead of chlorine, affecting its steric and electronic characteristics.
特性
分子式 |
C8H7ClS |
|---|---|
分子量 |
170.66 g/mol |
IUPAC名 |
5-chloro-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7ClS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 |
InChIキー |
HRYMMITWAHVJKM-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


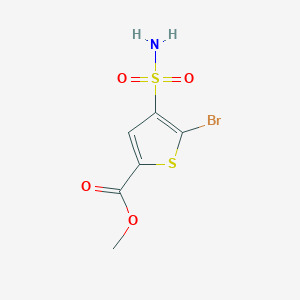

![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
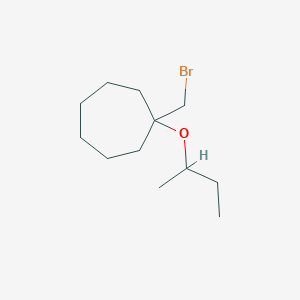

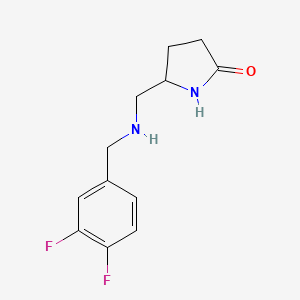

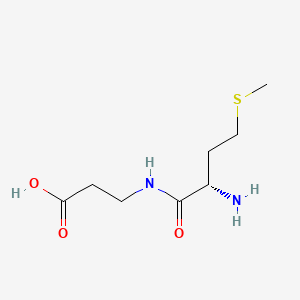
![rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis](/img/structure/B13520772.png)
